

Chemical structure and properties of Chitin synthase inhibitor 14

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Compound of Interest

Compound Name: Chitin synthase inhibitor 14

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An In-depth Technical Guide to Chitin Synthase Inhibitor 14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Chitin Synthase Inhibitor 14**, a novel antifungal agent. The information presented herein is compiled from scientific literature and is intended to support research and development efforts in the field of antifungal drug discovery.

Chemical Structure and Properties

Chitin Synthase Inhibitor 14, also referred to as compound 4n in the primary literature, is a synthetic molecule belonging to the class of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives. [1]

Chemical Name: 1'-(2-(4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl)acetyl)-3,4-dihydro-1H-spiro[quinoline-3,2'-pyrrolidin]-2(1H)-one

Molecular Formula: C25H26ClN5O5[1]

Molecular Weight: 511.96 g/mol [1]

CAS Number: 2922114-19-8[1]



SMILES: O=C1C2(CCCN2C(CN3CCN(C(C4=C(Cl)C=CC(--INVALID-LINK--=O)=C4)=O)CC3)=O)CC5=CC=CC=C5N1[1]

2D Chemical Structure:

start

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Caption: 2D structure of Chitin Synthase Inhibitor 14.

Physicochemical Properties

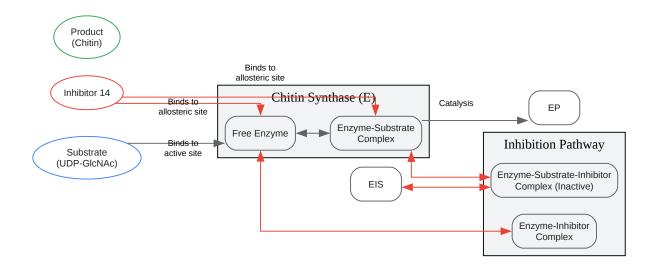
Detailed experimental data on the physicochemical properties of **Chitin Synthase Inhibitor 14**, such as melting point, boiling point, and solubility, are not extensively reported in the currently available literature. Researchers are advised to perform their own characterization for specific applications.

Mechanism of Action

Chitin Synthase Inhibitor 14 exerts its antifungal effect by targeting and inhibiting chitin synthase (CHS), a crucial enzyme in the biosynthesis of chitin.[1] Chitin is an essential structural component of the fungal cell wall, providing rigidity and protection. By inhibiting chitin synthesis, this compound disrupts cell wall integrity, leading to fungal cell death.[1]

Enzyme kinetic studies have demonstrated that **Chitin Synthase Inhibitor 14** acts as a non-competitive inhibitor of chitin synthase.[1] This means that the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site (allosteric site). This binding event reduces the catalytic efficiency of the enzyme without preventing the substrate from binding.





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Caption: Non-competitive inhibition of chitin synthase.

Biological Activity

Chitin Synthase Inhibitor 14 has demonstrated potent in vitro activity against a range of fungal pathogens, including clinically relevant species and drug-resistant strains.[1]

Chitin Synthase Inhibition

The inhibitory activity of **Chitin Synthase Inhibitor 14** against chitin synthase has been quantified, showing potency comparable to the known chitin synthase inhibitor, polyoxin B.

Compound	IC ₅₀ (mM)
Chitin Synthase Inhibitor 14	0.11 ± 0.02
Polyoxin B (Control)	0.09 ± 0.01
Table 1: In vitro inhibition of chitin synthase.[1]	



Antifungal Activity

The minimum inhibitory concentrations (MICs) of **Chitin Synthase Inhibitor 14** have been determined against various fungal strains, highlighting its broad-spectrum antifungal potential.

Fungal Strain	Chitin Synthase	Fluconazole	Polyoxin B (μg/mL)
<u> </u>	Inhibitor 14 (µg/mL)	(μg/mL)	,
Candida albicans ATCC 76615	2	1	4
Aspergillus fumigatus GIMCC 3.19	4	4	8
Aspergillus flavus ATCC 16870	2	8	4
Cryptococcus neoformans ATCC 32719	4	4	8
Fluconazole-resistant C. albicans	4	>64	4
Micafungin-resistant C. albicans	2	1	4
Table 2: Minimum Inhibitory Concentrations (MICs) of Chitin Synthase Inhibitor 14 and			

Experimental Protocols

control drugs against various fungal strains.

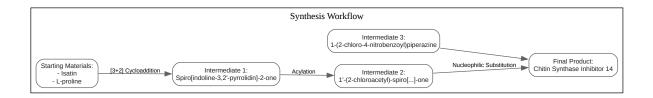
[1]

The following sections detail the methodologies for the synthesis and biological evaluation of **Chitin Synthase Inhibitor 14**, based on the primary literature.[1]



Synthesis of Chitin Synthase Inhibitor 14

The synthesis of **Chitin Synthase Inhibitor 14** is a multi-step process. A generalized workflow is provided below. For detailed reaction conditions, stoichiometry, and purification methods, please refer to the primary publication.



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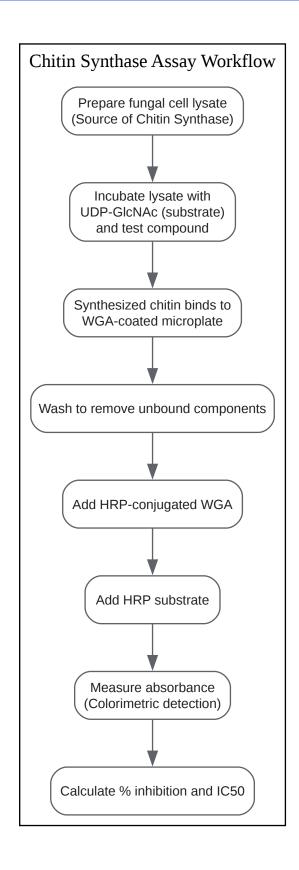
Caption: Synthetic workflow for **Chitin Synthase Inhibitor 14**.

General Procedure: The synthesis involves a [3+2] cycloaddition reaction to form the spiro[pyrrolidine-2,3'-quinoline]-2'-one core, followed by N-acylation and subsequent nucleophilic substitution with a piperazine derivative.

Chitin Synthase Inhibition Assay

The inhibitory effect of the compound on chitin synthase activity is determined using a non-radioactive, high-throughput assay.





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Caption: Workflow for the chitin synthase inhibition assay.



Methodology:

- Enzyme Preparation: A crude extract of chitin synthase is prepared from a suitable fungal strain (e.g., Candida albicans).
- Assay Reaction: The enzyme extract is incubated in a 96-well plate with the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) in the presence of varying concentrations of Chitin Synthase Inhibitor 14.
- Chitin Capture: The newly synthesized chitin is captured on a wheat germ agglutinin (WGA)coated plate.
- Detection: The captured chitin is detected using a horseradish peroxidase (HRP)-conjugated WGA, followed by the addition of a colorimetric HRP substrate.
- Data Analysis: The absorbance is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined from the doseresponse curve.

Antifungal Susceptibility Testing

The in vitro antifungal activity is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

- Inoculum Preparation: Standardized suspensions of fungal cells are prepared.
- Drug Dilution: Serial twofold dilutions of Chitin Synthase Inhibitor 14 are prepared in a 96well microtiter plate containing RPMI-1640 medium.
- Inoculation: Each well is inoculated with the fungal suspension.
- Incubation: The plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.



Signaling Pathways

The primary mechanism of action of **Chitin Synthase Inhibitor 14** is the direct inhibition of the chitin synthase enzyme.[1] While this directly impacts the cell wall integrity pathway, the current literature does not describe specific effects on upstream or downstream signaling cascades. The antifungal activity is attributed to the disruption of the structural integrity of the fungal cell wall.

Conclusion

Chitin Synthase Inhibitor 14 is a promising novel antifungal agent with a well-defined mechanism of action. Its potent in vitro activity against a broad spectrum of fungal pathogens, including drug-resistant strains, makes it a valuable lead compound for further preclinical and clinical development. The detailed experimental protocols provided in this guide are intended to facilitate further research into this and related compounds.

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References

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